13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione
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Overview
Description
13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione is a cyclic diester, specifically a macrolide, consisting of a 26-membered ring involving two ester groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione is typically achieved through the enzymatic polymerization of 12-hydroxystearic acid using Lipase CA® in benzene. This process initially produces poly(12-hydroxystearate) with a low molecular weight. When the polymerization is continued for an extended period, the poly(12-hydroxystearate) is depolymerized into the cyclic diester .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione primarily undergoes polymerization and depolymerization reactions. The enzymatic polymerization of 12-hydroxystearic acid leads to the formation of poly(12-hydroxystearate), which can be depolymerized into the cyclic diester .
Common Reagents and Conditions
The key reagent in the synthesis of this compound is 12-hydroxystearic acid, and the reaction is catalyzed by Lipase CA® in benzene. The reaction conditions involve maintaining the reaction mixture at an appropriate temperature and allowing sufficient time for the polymerization and subsequent depolymerization to occur .
Major Products Formed
The major product formed from the enzymatic polymerization and depolymerization of 12-hydroxystearic acid is this compound .
Scientific Research Applications
Mechanism of Action
The mechanism of action for 13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione involves the enzymatic polymerization and depolymerization of 12-hydroxystearic acid. The bulky n-hexyl side groups stemming from the ring systems play a crucial role in the preferential formation of the cyclic diester .
Comparison with Similar Compounds
Similar Compounds
12-Hydroxyoleic Acid: Similar polymerization and depolymerization reactions are observed when 12-hydroxyoleic acid is treated with Lipase CA®.
12-Hydroxydodecanoic Acid: Only polymerization occurs when 12-hydroxydodecanoic acid is treated with Lipase CA®, highlighting the unique structural requirements for the formation of cyclic diesters.
Uniqueness
The uniqueness of 13,26-Dihexyl-1,14-dioxacyclohexacosane-2,15-dione lies in its ability to form a cyclic diester through enzymatic depolymerization, a property not observed in all similar compounds. This characteristic is attributed to the structural requirements due to the bulky n-hexyl side groups .
Properties
CAS No. |
20602-43-1 |
---|---|
Molecular Formula |
C36H68O4 |
Molecular Weight |
564.9 g/mol |
IUPAC Name |
13,26-dihexyl-1,14-dioxacyclohexacosane-2,15-dione |
InChI |
InChI=1S/C36H68O4/c1-3-5-7-21-27-33-29-23-17-13-9-11-16-20-26-32-36(38)40-34(28-22-8-6-4-2)30-24-18-14-10-12-15-19-25-31-35(37)39-33/h33-34H,3-32H2,1-2H3 |
InChI Key |
GUXJOCNDAOVARL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCCCCCCCCCC(=O)OC(CCCCCCCCCCC(=O)O1)CCCCCC |
Origin of Product |
United States |
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